

# Long-Acting Injectable Antiretrovirals: A Comparative Guide to Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |  |  |  |
|----------------------|---------------------------|-----------|--|--|--|
| Compound Name:       | HIV-1 Integrase Inhibitor |           |  |  |  |
| Cat. No.:            | B1664524                  | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

The landscape of HIV-1 treatment is continually evolving, with long-acting injectable antiretrovirals emerging as a significant advancement. These agents offer the potential for improved adherence and patient convenience compared to daily oral therapies. This guide provides an objective comparison of the efficacy of two prominent long-acting injectable agents: Cabotegravir, an integrase strand transfer inhibitor (INSTI), and Lenacapavir, a first-in-class capsid inhibitor. The information presented is supported by data from key clinical trials to aid in research and development efforts.

## Comparative Efficacy of Long-Acting Injectable Antiretrovirals

The following table summarizes the efficacy data from pivotal clinical trials for Cabotegravir (in combination with Rilpivirine) and Lenacapavir.



| Drug (Class)                                        | Clinical Trial                                 | Dosing<br>Regimen                                                                                  | Key Efficacy<br>Outcome                                                     | Population                                                             |
|-----------------------------------------------------|------------------------------------------------|----------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------|------------------------------------------------------------------------|
| Cabotegravir<br>(INSTI) +<br>Rilpivirine<br>(NNRTI) | ATLAS-2M                                       | 600 mg CAB +<br>900 mg RPV<br>every 8 weeks                                                        | 94.3% virologically suppressed (HIV- 1 RNA <50 copies/mL) at Week 48.[1]    | Virologically<br>suppressed<br>adults with HIV-1                       |
| FLAIR                                               | 600 mg CAB +<br>900 mg RPV<br>every 4 weeks    | 93.6% virologically suppressed (HIV- 1 RNA <50 copies/mL) at Week 48.[2]                           | Virologically<br>suppressed<br>adults with HIV-1                            |                                                                        |
| LATITUDE                                            | Cabotegravir +<br>Rilpivirine every<br>4 weeks | Superior viral suppression compared to standard oral ART in patients with adherence challenges.[3] | Adults with a history of ART adherence challenges                           | _                                                                      |
| Lenacapavir<br>(Capsid Inhibitor)                   | CAPELLA                                        | 927 mg every 26<br>weeks (after oral<br>lead-in) +<br>optimized<br>background<br>regimen           | 83% achieved virologic suppression (HIV-1 RNA <50 copies/mL) at Week 52.[4] | Heavily treatment- experienced adults with multi- drug resistant HIV-1 |

### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the protocols for the key experiments cited in this guide.

#### ATLAS-2M (NCT03299049)



- Study Design: A Phase 3b, randomized, open-label, multicenter, non-inferiority study.[1]
- Participants: Virologically suppressed (HIV-1 RNA <50 copies/mL) adults with HIV-1 infection
  on a stable antiretroviral regimen.[1]</li>
- Intervention: Participants were randomized to receive intramuscular injections of Cabotegravir and Rilpivirine every 8 weeks or every 4 weeks.[1]
- Primary Endpoint: The proportion of participants with plasma HIV-1 RNA ≥50 copies/mL at Week 48.[5]
- Virologic Suppression Assessment: Plasma HIV-1 RNA levels were measured at baseline, and at specified intervals throughout the study. Virologic failure was defined as two consecutive plasma HIV-1 RNA measurements ≥200 copies/mL.[5]

#### FLAIR (NCT02938520)

- Study Design: A Phase 3, randomized, open-label, multicenter, non-inferiority study.[2][6]
- Participants: Antiretroviral therapy-naïve adults with HIV-1. Participants first received 20 weeks of oral induction therapy with dolutegravir/abacavir/lamivudine.[2]
- Intervention: Virologically suppressed participants were randomized to either continue the oral regimen or switch to an oral lead-in of Cabotegravir and Rilpivirine for 4 weeks, followed by monthly intramuscular injections.[2]
- Primary Endpoint: The proportion of participants with plasma HIV-1 RNA ≥50 copies/mL at Week 48.[7]
- Virologic Suppression Assessment: HIV-1 RNA levels were monitored at screening, randomization, and regular intervals. Confirmed virologic failure was defined as two consecutive viral load measurements ≥200 copies/mL.[7]

#### **CAPELLA (NCT04150068)**

Study Design: A Phase 2/3, randomized, placebo-controlled, double-blind, multicenter study.



- Participants: Heavily treatment-experienced adults with multi-drug resistant HIV-1 and a detectable viral load.
- Intervention: Participants were randomized to receive oral Lenacapavir or placebo for 14 days, in addition to their failing regimen. Subsequently, all participants received subcutaneous Lenacapavir every 26 weeks with an optimized background regimen.[4]
- Primary Endpoint: The proportion of participants with at least a 0.5 log10 copies/mL reduction in HIV-1 RNA from baseline at the end of the functional monotherapy period.
- Virologic Suppression Assessment: Plasma HIV-1 RNA was measured at screening, baseline, and various time points throughout the study to assess the virologic response to treatment.

#### **Visualizing Mechanisms and Workflows**

To further elucidate the concepts discussed, the following diagrams illustrate key pathways and processes.



Click to download full resolution via product page

Mechanism of HIV Integrase Inhibition.

The diagram above illustrates the lifecycle of HIV within a host CD4+ T-cell. Integrase inhibitors, such as Cabotegravir, act at the integration step, preventing the viral DNA from being incorporated into the host cell's genome, thereby halting the replication process.[8][9][10]





Click to download full resolution via product page

Workflow for HIV-1 Viral Load Determination.

This workflow outlines the key steps involved in quantifying HIV-1 viral load from a patient's blood sample in a clinical trial setting. This process is fundamental to assessing the efficacy of antiretroviral therapies by measuring the amount of virus in the blood.[11][12]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. academic.oup.com [academic.oup.com]
- 2. Long-acting cabotegravir plus rilpivirine for treatment in adults with HIV-1 infection: 96week results of the randomised, open-label, phase 3 FLAIR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lenacapavir Wikipedia [en.wikipedia.org]
- 4. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Acting Cabotegravir and Rilpivirine Dosed Every 2 Months in Adults With Human Immunodeficiency Virus 1 Type 1 Infection: 152-Week Results From ATLAS-2M, a Randomized, Open-Label, Phase 3b, Noninferiority Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FLAIR | Faculty of Population Health Sciences [ucl.ac.uk]
- 7. ARV-Trials.com [arv-trials.com]
- 8. How Integrase Inhibitors Work International Association of Providers of AIDS Care [iapac.org]
- 9. Mechanisms and inhibition of HIV integration PMC [pmc.ncbi.nlm.nih.gov]
- 10. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 11. medrxiv.org [medrxiv.org]
- 12. Inexpensive workflow for simultaneous monitoring of HIV viral load and detection of SARS-CoV-2 infection PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Long-Acting Injectable Antiretrovirals: A Comparative Guide to Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664524#validating-the-efficacy-of-long-acting-injectable-integrase-inhibitors]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com